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Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinic acid

Cat. No.: B571803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), represent a versatile class of

compounds with a broad spectrum of biological activities. Beyond the well-established lipid-

modifying effects of nicotinic acid, structural modifications to the pyridine ring have yielded

derivatives with potent vasodilatory, antimicrobial, anti-inflammatory, and antioxidant properties.

This technical guide provides a comprehensive overview of the biological activities of

substituted nicotinic acids, with a focus on quantitative data, experimental methodologies, and

the underlying signaling pathways.

Vasodilatory and Vasorelaxant Activities
Substituted nicotinic acids have been extensively investigated for their effects on vascular tone.

The vasodilatory properties are crucial for their therapeutic applications in conditions such as

hypertension and for mitigating the flushing side effect associated with high-dose niacin

therapy.

Quantitative Data on Vasodilatory Effects
The vasorelaxant potency of various substituted nicotinic acids has been evaluated in ex vivo

and in vivo models. The following table summarizes key quantitative data.
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Experimental Protocol: Ex Vivo Vasodilation Assay
Using Isolated Aortic Rings
This protocol outlines the methodology for assessing the vasorelaxant effects of substituted

nicotinic acids on isolated rat thoracic aorta rings pre-contracted with phenylephrine.[1][2]

1. Aorta Preparation:

Euthanize male Wistar rats and excise the thoracic aorta in Krebs-Henseleit solution.

Clean the aorta of adipose and connective tissues and cut it into 2-3 mm wide rings.

2. Mounting and Equilibration:

Mount the aortic rings in 10 mL organ baths containing Krebs-Henseleit solution at 37°C,

aerated with 95% O2 and 5% CO2.

Equilibrate the rings for 60 minutes under a resting tension of 1.5 g.

3. Contraction and Relaxation Measurement:

Induce contraction with 1 µM phenylephrine.

Once a stable contraction is achieved, add cumulative concentrations of the test compounds.

Record isometric tension changes using a force-displacement transducer.

Express vasorelaxation as a percentage of the phenylephrine-induced contraction.

4. Data Analysis:

Construct cumulative concentration-response curves.

Determine the maximal relaxation (Rmax) and the concentration producing 50% of the

maximal response (ED50).
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Signaling Pathway of Nicotinic Acid-Induced
Vasodilation
The primary mechanism of vasodilation for many nicotinic acid derivatives involves the

activation of the G protein-coupled receptor 109A (GPR109A) on endothelial cells. This initiates

a signaling cascade leading to the production of vasodilatory prostaglandins and nitric oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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